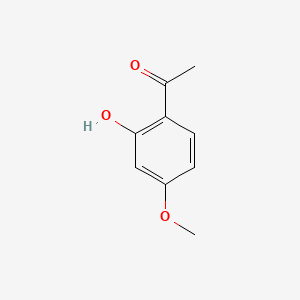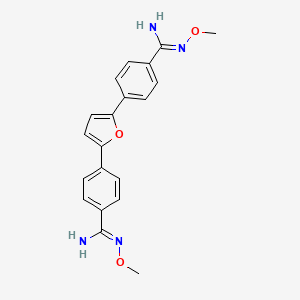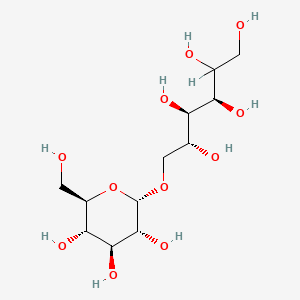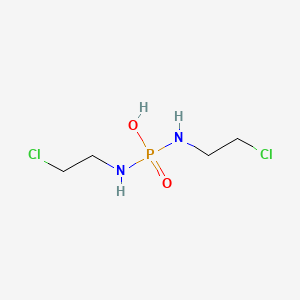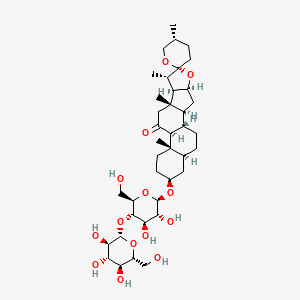
Pamaqueside
Vue d'ensemble
Description
Pamaqueside est un composé saponosidique synthétique connu pour ses propriétés hypolipidémiantes. Il agit en inhibant l'absorption intestinale du cholestérol, ce qui en fait un candidat prometteur pour le traitement de l'hypercholestérolémie . Le this compound a fait l'objet de nombreuses études cliniques et a montré un potentiel significatif pour réduire les taux de cholestérol lipoprotéique de basse densité (LDL) dans le sérum .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Pamaqueside est synthétisé par une série de réactions chimiques impliquant la formation de structures saponosidiques. La voie de synthèse implique généralement la glycosylation d'une sapogénine stéroïdienne, suivie de diverses manipulations de groupes protecteurs et de transformations de groupes fonctionnels .
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques avancées telles que la chromatographie pour la purification et la cristallisation pour l'isolement du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le Pamaqueside subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la structure saponosidique.
Substitution : Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels sur le squelette saponosidique.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés en milieu basique ou acide.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en détail pour leurs activités biologiques .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la chimie des saponines et leurs interactions avec le cholestérol.
Biologie : Investigué pour ses effets sur le métabolisme et l'absorption du cholestérol dans les systèmes biologiques.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de l'hypercholestérolémie et des maladies cardiovasculaires associées.
Industrie : Utilisé dans le développement de médicaments hypolipidémiants et de compléments alimentaires
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant l'absorption du cholestérol dans les intestins. Il se lie aux molécules de cholestérol, empêchant leur incorporation dans les micelles et leur absorption ultérieure par les entérocytes. Ceci conduit à une augmentation de l'excrétion du cholestérol dans les fèces et à une réduction des taux de cholestérol LDL dans le sérum . Les cibles moléculaires impliquées comprennent les transporteurs de cholestérol et les enzymes responsables du métabolisme du cholestérol .
Applications De Recherche Scientifique
Pamaqueside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying saponin chemistry and its interactions with cholesterol.
Biology: Investigated for its effects on cholesterol metabolism and absorption in biological systems.
Medicine: Explored as a potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and dietary supplements
Mécanisme D'action
Pamaqueside exerts its effects by inhibiting the absorption of cholesterol in the intestines. It binds to cholesterol molecules, preventing their incorporation into micelles and subsequent absorption by enterocytes. This leads to increased excretion of cholesterol in the feces and a reduction in serum LDL cholesterol levels . The molecular targets involved include cholesterol transporters and enzymes responsible for cholesterol metabolism .
Comparaison Avec Des Composés Similaires
Le Pamaqueside est structurellement similaire à d'autres saponines synthétiques telles que le Tiqueside. Les deux composés présentent des activités hypolipidémiantes en diminuant l'absorption intestinale du cholestérol et en augmentant l'excrétion fécale des stérols neutres . Le this compound a montré une puissance plus élevée et une baisse plus rapide des concentrations plasmatiques de cholestérol par rapport au Tiqueside .
Composés similaires :
Tiqueside : Une autre saponosidique synthétique aux propriétés hypolipidémiantes.
Ézétimibe : Un inhibiteur de l'absorption du cholestérol avec un mécanisme d'action différent.
Phytostérols : Composés d'origine végétale qui réduisent l'absorption du cholestérol dans les intestins
Le mécanisme d'action unique du this compound et sa puissance plus élevée en font un composé précieux pour la recherche et le développement futurs dans le domaine de la gestion du cholestérol.
Propriétés
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)27-24(53-39)12-22-21-6-5-19-11-20(8-9-37(19,3)28(21)23(42)13-38(22,27)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-22,24-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22+,24+,25-,26-,27+,28-,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMZIGBYZQUQOA-QEEMJVPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150332-35-7 | |
| Record name | Pamaqueside [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150332357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMAQUESIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1Y3WKM9WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



